molecular formula C7H12 B1196662 Norbornane CAS No. 279-23-2

Norbornane

Cat. No.: B1196662
CAS No.: 279-23-2
M. Wt: 96.17 g/mol
InChI Key: UMRZSTCPUPJPOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norbornane is primarily used as a scaffold in the synthesis of various compounds, particularly in the field of medicinal chemistry . It doesn’t have a specific biological target but serves as a structural component in the development of potential chemotherapeutic agents .

Mode of Action

The mode of action of this compound-based compounds is largely dependent on the specific derivative and its intended use. For instance, in Pd/norbornene-catalyzed alkylation and arylation via C–H activation, the reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .

Biochemical Pathways

The biochemical pathways affected by this compound-based compounds are largely dependent on the specific derivative and its intended use. In the case of Pd/norbornene-catalyzed alkylation and arylation, the reaction involves several biochemical pathways, including C–H activation, C–C bond formation, and protodemetallation .

Pharmacokinetics

This compound-based compounds have been synthesized as potential chemotherapeutic agents, suggesting that they may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative and its intended use. For instance, this compound derivatives have shown potential therapeutic applications in cancer treatment . In HT-29 and HCT-116 colon cancer cell lines, norcantharidin, a this compound derivative, induced a G2/M phase cell population accumulation and cell death, affecting apoptosis-related signaling proteins in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Norbornane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes and enzymes . These interactions often involve hydrogen bonding and hydrophobic interactions, which enhance the compound’s ability to disrupt microbial cell processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound derivatives can affect the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound has been observed to modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. This compound’s rigid structure allows it to fit into specific binding pockets, making it a potent modulator of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its derivatives may undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, this compound derivatives have been shown to inhibit certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its biological activity. This compound’s hydrophobic nature allows it to readily cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, this compound derivatives have been observed to localize in the mitochondria, affecting mitochondrial function and energy production.

Chemical Reactions Analysis

Types of Reactions: Norbornane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Norbornanone

    Reduction: this compound

    Substitution: Halogenated this compound derivatives

Comparison with Similar Compounds

Norbornane is unique due to its strained bicyclic structure, which imparts distinct chemical properties compared to other hydrocarbons. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

bicyclo[2.2.1]heptane
Source PubChem
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InChI

InChI=1S/C7H12/c1-2-7-4-3-6(1)5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRZSTCPUPJPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4075376
Record name Bicyclo[2.2.1]heptane
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Molecular Weight

96.17 g/mol
Source PubChem
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Physical Description

White solid; [Acros Organics MSDS]
Record name Bicyclo[2.2.1]heptane
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Vapor Pressure

33.0 [mmHg]
Record name Bicyclo[2.2.1]heptane
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CAS No.

279-23-2
Record name Norbornane
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Record name Bicyclo(2.2.1)heptane
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Record name NORBORNANE
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Record name Norbornane
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Record name BICYCLO(2.2.1)HEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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